

1-(4-Phenylbutyl)piperazine CAS number 97480-93-8 details

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Compound of Interest

Compound Name: **1-(4-Phenylbutyl)piperazine**

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An In-Depth Technical Guide to **1-(4-Phenylbutyl)piperazine** (CAS 97480-93-8)

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(4-Phenylbutyl)piperazine** (CAS No. 97480-93-8), a heterocyclic amine with potential applications in neuroscience and medicinal chemistry. While specific research on this molecule is limited, its structural similarity to well-characterized neuroprotective agents, particularly sigma-1 receptor ligands, suggests it is a compound of significant interest for further investigation. This document consolidates available physicochemical data, proposes detailed methodologies for its synthesis and analysis, and explores its potential pharmacological landscape based on established structure-activity relationships within the phenylalkylpiperazine and phenylalkylpiperidine classes of molecules.

Introduction and Scientific Context

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic actions. When coupled with a phenylalkyl chain, as in **1-(4-Phenylbutyl)piperazine**, the resulting molecule gains lipophilicity and conformational flexibility, properties that are critical for interaction with central nervous system (CNS) targets.

While direct pharmacological data for **1-(4-Phenylbutyl)piperazine** is not extensively published, its structure bears a strong resemblance to 4-phenyl-1-(4-phenylbutyl)piperidine (PPBP), a potent and selective sigma-1 (σ_1) receptor agonist.^{[1][2]} The σ_1 receptor is a unique intracellular chaperone protein implicated in cellular stress responses, neuroprotection, and the modulation of various neurotransmitter systems.^{[2][3]} Agonists of the σ_1 receptor, like PPBP, have demonstrated significant neuroprotective effects in preclinical models of ischemic stroke and excitotoxic brain injury.^{[1][3]} These effects are attributed to mechanisms including the stabilization of mitochondrial membrane potential, reduction of microglial activation, and enhancement of neurotrophic signaling pathways.^{[2][3]}

Given that 1-phenylpiperazines are known to structurally mimic pharmacophores that bind to sigma receptors, it is plausible that **1-(4-Phenylbutyl)piperazine** may also exhibit affinity for this target.^[4] This guide, therefore, not only details the known properties of this compound but also provides a scientific rationale and experimental framework for its future exploration as a potential CNS-active agent.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for its handling, formulation, and interpretation of biological activity. The properties for **1-(4-Phenylbutyl)piperazine** are summarized below.

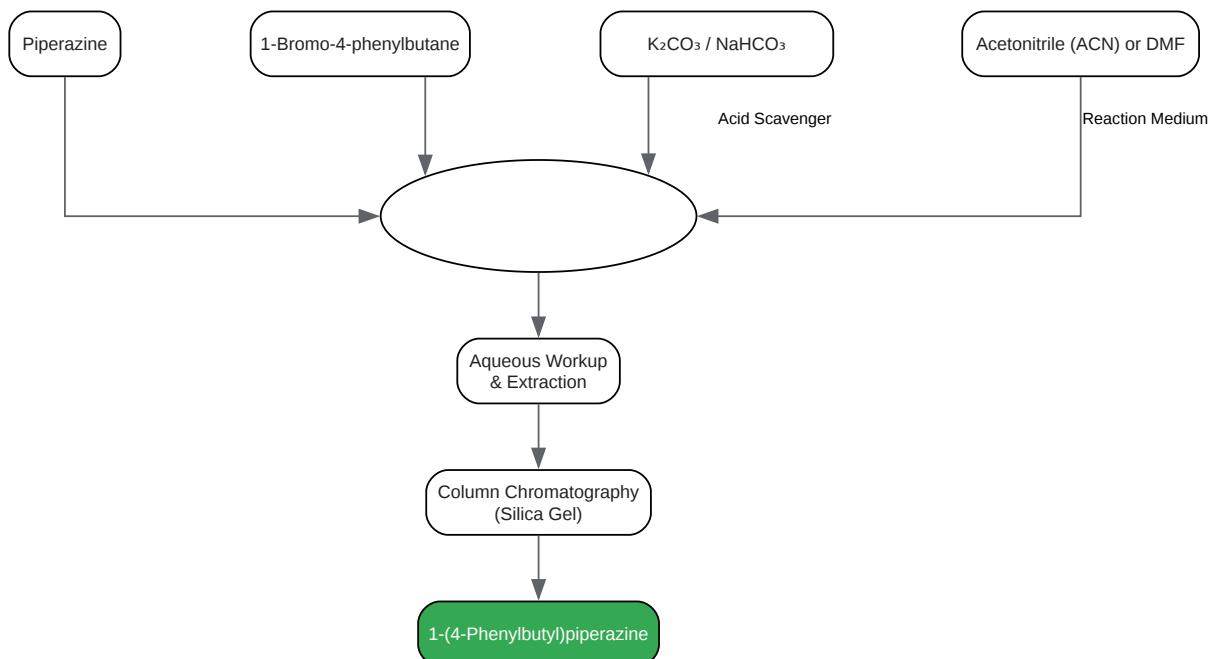
Property	Value	Source(s)
CAS Number	97480-93-8	[5] [6]
Molecular Formula	C ₁₄ H ₂₂ N ₂	[5]
Molecular Weight	218.34 g/mol	[5]
Canonical SMILES	C1CN(CCN1)CCCCC2=CC=C C=C2	[5]
InChI Key	OHFQSNUBVNIZRV- UHFFFAOYSA-N	[5]
Topological Polar Surface Area	15.3 Å ²	[5]
Rotatable Bond Count	5	[5]
Hydrogen Bond Acceptor Count	2	[5]
XLogP3-AA	2.8	[5]
Appearance	Not specified (typically an oil or low-melting solid)	N/A

Note: Some properties are computationally derived and should be confirmed experimentally.

Synthesis and Purification

While specific literature detailing the synthesis of **1-(4-Phenylbutyl)piperazine** is scarce, a standard and reliable method involves the nucleophilic substitution of a suitable haloalkane with piperazine. This approach is widely used for the synthesis of 1,4-disubstituted piperazines. [\[7\]](#)

Proposed Synthesis Workflow



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Caption: Proposed synthesis workflow for **1-(4-Phenylbutyl)piperazine**.

Detailed Experimental Protocol: Synthesis

- Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperazine (a 3 to 5-fold molar excess is recommended to minimize dialkylation).
- Solvent and Base: Add a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF), followed by a weak inorganic base like potassium carbonate (K_2CO_3) or sodium bicarbonate ($NaHCO_3$) (2-3 equivalents relative to the haloalkane).
- Addition of Electrophile: Slowly add 1-bromo-4-phenylbutane (1.0 equivalent) to the stirring mixture.

- Reaction: Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
- Workup: After cooling to room temperature, filter the mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane and wash with water or brine to remove excess piperazine and salts.
- Extraction: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

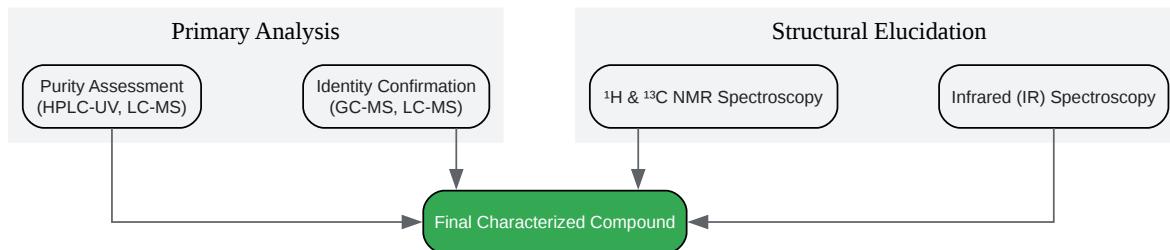
Detailed Experimental Protocol: Purification

- Chromatography Setup: The crude product should be purified by flash column chromatography on silica gel.
- Eluent System: A gradient elution system is recommended, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The addition of a small percentage of triethylamine (0.1-1%) to the eluent can improve peak shape and recovery by minimizing the interaction of the basic amine product with the acidic silica gel.
- Fraction Collection: Collect fractions and analyze by TLC.
- Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield **1-(4-Phenylbutyl)piperazine** as a purified oil or solid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.

Analytical Workflow



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Caption: Recommended analytical workflow for compound characterization.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and assessing the purity of volatile and semi-volatile compounds like phenylpiperazines.[8][9]

- Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., Equity-5 or DB-5ms, 30 m x 0.25 mm i.d.).[8]
- Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or dichloromethane.
- GC Conditions:
 - Injector Temperature: 260-280 °C
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Oven Program: Initial temperature of 60-80 °C, hold for 1-2 minutes, then ramp at 10-15 °C/min to 280-300 °C and hold for 4-5 minutes.[8]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.

- Source Temperature: 230 °C.
- Scan Range: m/z 40-500.
- Data Analysis: The resulting mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight (218.34) and characteristic fragmentation patterns of the phenylbutyl and piperazine moieties.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

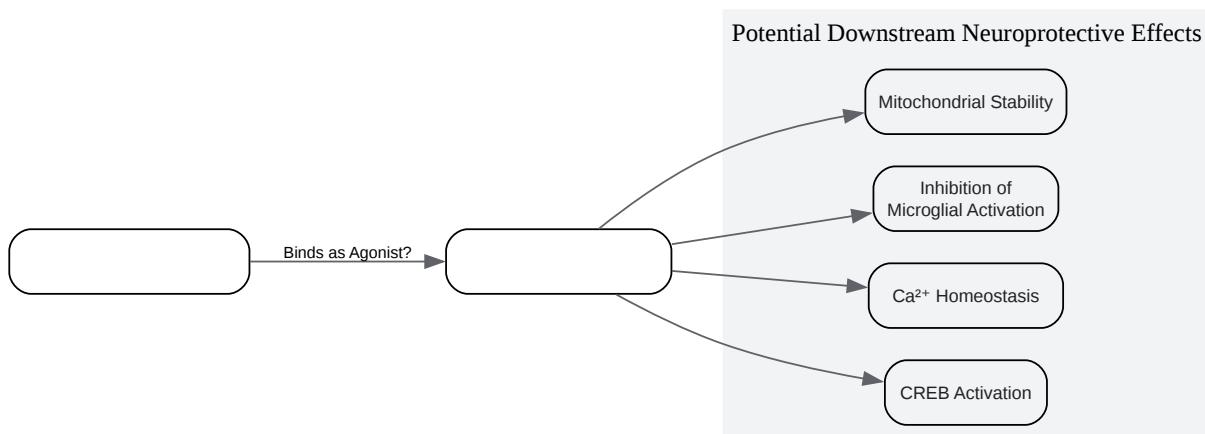
^1H and ^{13}C NMR are indispensable for unequivocal structural elucidation.

- Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- ^1H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the aliphatic protons of the butyl chain, and the protons on the piperazine ring.
- ^{13}C NMR: The carbon spectrum will confirm the number of unique carbon environments, corresponding to the phenyl, butyl, and piperazine carbons.

Potential Pharmacological Activity and Future Directions

The primary driver for interest in **1-(4-Phenylbutyl)piperazine** is its structural relationship to known neuroprotective agents. The research on PPBP provides a compelling rationale for investigating this compound's activity at sigma receptors.

Hypothesized Mechanism of Action



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Caption: Hypothesized signaling pathway based on known σ_1 receptor biology.

Recommended Future Experiments

- Receptor Binding Assays: The first and most critical step is to determine the binding affinity and selectivity of **1-(4-Phenylbutyl)piperazine**. This should be performed using radioligand binding assays against a panel of CNS targets, with a primary focus on σ_1 and σ_2 receptors. Dopamine (D₂) and serotonin (5-HT) receptors should also be included due to the prevalence of piperazine interactions with these targets.[4][10]
- In Vitro Neuroprotection Models: If significant σ_1 receptor affinity is confirmed, the compound's functional activity should be assessed.
 - Excitotoxicity Assay: Primary neuronal cultures can be exposed to an excitotoxic insult (e.g., glutamate or NMDA), and the ability of **1-(4-Phenylbutyl)piperazine** to prevent cell death can be quantified.[3]
 - Oxidative Stress Assay: The compound's protective effects against H₂O₂-induced cell death can be measured.

- Mitochondrial Function: Assays to measure mitochondrial membrane potential (e.g., using TMRM dye) can determine if the compound stabilizes mitochondria, a key mechanism of σ_1 receptor agonists.[\[3\]](#)
- In Vivo Pharmacokinetic and Efficacy Studies: If promising in vitro activity is observed, progression to animal models is warranted.
 - Pharmacokinetics: Determine the compound's ability to cross the blood-brain barrier and its half-life in plasma and brain tissue.
 - Efficacy Models: Evaluate the neuroprotective effects in established models of focal cerebral ischemia (e.g., middle cerebral artery occlusion) in rodents.[\[1\]](#)[\[11\]](#)[\[12\]](#)

Conclusion

1-(4-Phenylbutyl)piperazine is a structurally intriguing compound that sits at the intersection of known pharmacophores for CNS activity. While it remains under-researched, its potential as a sigma-1 receptor ligand warrants thorough investigation. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to produce and characterize high-purity material. Furthermore, the proposed pharmacological evaluation cascade offers a clear path to elucidating its biological function and therapeutic potential. The exploration of this and similar molecules could lead to the development of novel neuroprotective agents for devastating conditions such as stroke and neurodegenerative diseases.

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